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Compound of Interest

Compound Name: Ethyl 4-ethoxybenzoate

Cat. No.: B1215943

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 4-ethoxybenzoate (CAS No.
23676-09-7). The information presented herein is intended to support research, development,
and quality control activities where this compound is utilized.

Chemical Structure and Properties

Ethyl 4-ethoxybenzoate is an organic compound with the chemical formula C11H1403 and a
molecular weight of 194.23 g/mol .[1] It is the ethyl ester of 4-ethoxybenzoic acid.

Structure:
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Figure 1. Chemical structure of Ethyl 4-ethoxybenzoate.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

The *H NMR spectrum of Ethyl 4-ethoxybenzoate provides information about the chemical
environment of the hydrogen atoms in the molecule.

Experimental Protocol:

A typical *H NMR experiment for a small organic molecule like Ethyl 4-ethoxybenzoate would
be performed as follows: A small amount of the sample is dissolved in a deuterated solvent,
such as deuterated chloroform (CDCIs), and placed in an NMR tube. The spectrum is then
acquired on a spectrometer, for example, a 400 MHz instrument. Tetramethylsilane (TMS) is
commonly used as an internal standard for chemical shift referencing (& = 0.00 ppm).
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IH NMR Data:

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

Aromatic (ortho to -
~7.95 Doublet 2H

COOEY)

Aromatic (ortho to -
~6.88 Doublet 2H

OCH2CH:s)
~4.33 Quartet 2H -COOCH:2CHs
~4.08 Quartet 2H -OCH2CHs
~1.38 Triplet 3H -COOCH:2CHs
~1.43 Triplet 3H -OCH2CHs

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

The 13C NMR spectrum provides information about the different carbon environments within the
molecule.

Experimental Protocol:

For a 133C NMR spectrum, the sample is prepared similarly to the *H NMR experiment, dissolved
in a deuterated solvent like CDCIs. The spectrum is typically acquired on a spectrometer
operating at a frequency appropriate for carbon, for instance, 100 MHz if the proton frequency
is 400 MHz. Proton decoupling is commonly used to simplify the spectrum, resulting in a single
peak for each unique carbon atom.

13C NMR Data:
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Chemical Shift (8) ppm Assighment

~166.0 C=0 (Ester)

~163.0 Aromatic C-O

~131.5 Aromatic CH (ortho to -COOEt)
~122.5 Aromatic C-COOEt

~114.0 Aromatic CH (ortho to -OCH2CH5)
~63.5 -OCH2CHs

~60.5 -COOCH2CHs

~14.7 -OCH2CHs

~14.4 -COOCH:2CHs

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through the absorption
of infrared radiation at specific wavenumbers.

Experimental Protocol:

The provided IR spectrum was obtained from a solution of Ethyl 4-ethoxybenzoate.[2] The
sample was prepared as a 10% solution in carbon tetrachloride (CCl4) for the 3800-1335 cm~1
region and a 10% solution in carbon disulfide (CS2) for the 1335-460 cm~! region.[2] The
spectra were recorded using a Dow KBr foreprism-grating instrument.[2] Alternatively, for a
neat sample, a drop of the liquid can be placed between two potassium bromide (KBr) or
sodium chloride (NacCl) plates to form a thin film for analysis.

IR Spectral Data:
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Wavenumber (cm~?) Intensity Assignment
~2980 Strong C-H stretch (aliphatic)

C=0 stretch (ester,
~1715 Strong )

conjugated)
~1605 Medium C=C stretch (aromatic)
~1510 Medium C=C stretch (aromatic)
~1250 Strong C-O stretch (ester and ether)
~1170 Strong C-O stretch (ester and ether)
~1045 Medium C-O stretch (ether)

) C-H bend (para-disubstituted

~845 Medium

aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule upon ionization.

Experimental Protocol:

The mass spectrum was obtained using an electron ionization (El) source.[3] In a typical EI-MS
experiment, the sample is introduced into the mass spectrometer, where it is bombarded with a
high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
The resulting positively charged ions are then separated based on their mass-to-charge ratio
(m/z) and detected.

Mass Spectral Data:
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miz Relative Intensity (%) Proposed Fragment
194 ~25 [M]* (Molecular lon)
165 ~15 [M - C2Hs]*

149 ~30 [M - OC2Hs]*

121 100 [M - COOC2Hs]*

Fragmentation Pathway:

The major fragmentation pathways for Ethyl 4-ethoxybenzoate under electron ionization are
depicted below. The base peak at m/z 121 corresponds to the stable 4-ethoxyphenacylium

( )

- C2Hs’ - 'OCz2Hs - 'COOC:zHs

[CoHoO3]* [CoHsO2]*
m/z = 165 m/z = 149

Click to download full resolution via product page

cation.

Figure 2: Proposed mass spectral fragmentation of Ethyl 4-ethoxybenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of
Ethyl 4-ethoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215943#spectral-data-for-ethyl-4-ethoxybenzoate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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